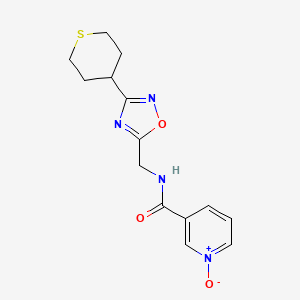
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound known for its versatile applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique molecular structure allows it to participate in various chemical reactions, providing insights into its behavior and utility in different scientific contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis techniques. A common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tetrahydro-2H-thiopyran moiety via nucleophilic substitution. The final step usually involves the incorporation of the pyridine 1-oxide unit through a coupling reaction, utilizing catalysts to optimize yields and selectivity.
Industrial Production Methods
In industrial settings, the production methods are scaled up to handle larger quantities and enhance efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and reduce production times. Catalysts and reaction conditions are carefully optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydro-2H-thiopyran moiety, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine 1-oxide, converting them into corresponding amines and pyridines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) for sulfoxide and sulfone formation.
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: : Halogens, organometallic compounds for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, pyridines.
Substitution Products: : Functionalized pyridines with diverse substituents.
科学研究应用
The compound finds extensive use in various research fields:
Chemistry: : Used as a ligand in coordination chemistry and catalyst design due to its unique structure.
Biology: : Investigated for its potential as a molecular probe in studying enzyme activities and biological pathways.
Medicine: : Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactivity and stability.
作用机制
The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can bind to active sites of enzymes, modulating their activity. In biological systems, it may interfere with cellular processes by interacting with nucleic acids or proteins, leading to therapeutic effects or toxicity.
相似化合物的比较
Compared to similar compounds such as:
4-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
3-(tetrahydro-2H-thiopyran-4-yl)pyridine
1,2,4-oxadiazole derivatives
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a compound of significant interest in scientific research.
属性
IUPAC Name |
1-oxido-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-14(11-2-1-5-18(20)9-11)15-8-12-16-13(17-21-12)10-3-6-22-7-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMEBAVKGSIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
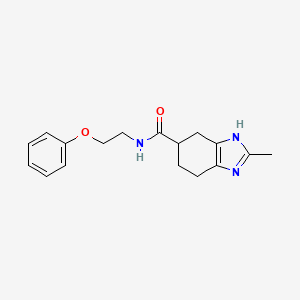
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)
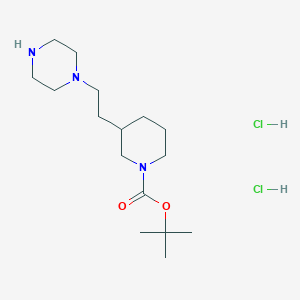
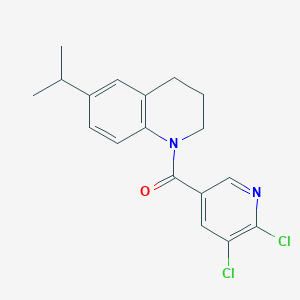
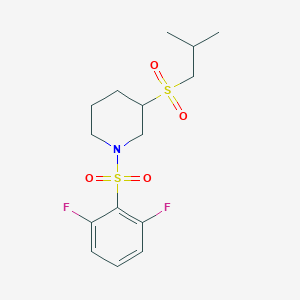
![N-[5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)
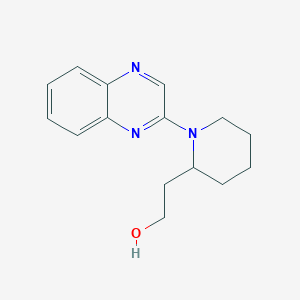
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)


